Octahydropyrano[3,4-c]pyrrole hydrochloride
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Overview
Description
Octahydropyrano[3,4-c]pyrrole hydrochloride is a heterocyclic compound that features a fused pyrrole and pyran ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydropyrano[3,4-c]pyrrole hydrochloride typically involves the annulation of a pyran ring to an existing pyrrole ring. One common method is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring. For instance, 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4(2H)-ones can be synthesized by melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions: Octahydropyrano[3,4-c]pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-diones, while reduction can produce fully saturated pyrrole derivatives .
Scientific Research Applications
Octahydropyrano[3,4-c]pyrrole hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of octahydropyrano[3,4-c]pyrrole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s fused ring system allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Pyrano[3,4-c]pyrrole: A less hydrogenated version of the compound.
Spiropyrano[3,4-c]pyrrole: Features a spiro linkage instead of a fused ring system.
Benzannulated Pyrano[3,4-c]pyrrole: Contains an additional benzene ring fused to the structure.
Uniqueness: Octahydropyrano[3,4-c]pyrrole hydrochloride is unique due to its fully hydrogenated state, which imparts different chemical reactivity and biological activity compared to its less hydrogenated counterparts .
Properties
IUPAC Name |
1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-9-5-7-4-8-3-6(1)7;/h6-8H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQVPZMFWAJLTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909306-44-0 |
Source
|
Record name | octahydropyrano[3,4-c]pyrrole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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